One prevalent method for synthesizing 3-Fluoro-4-(hydroxymethyl)benzaldehyde involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrobromic acid (HBr). The reaction typically occurs under an inert atmosphere at elevated temperatures (around 140 °C) for several hours. Following this, the mixture is diluted with water and extracted using an organic solvent such as dichloromethane to isolate the desired product .
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory methods would involve optimizing reaction conditions, utilizing industrial-grade reagents, and potentially employing continuous flow reactors to enhance efficiency and yield.
The molecular structure of 3-Fluoro-4-(hydroxymethyl)benzaldehyde features a benzene ring substituted with a hydroxymethyl group (-CH2OH) at the para position relative to the aldehyde group (-CHO), and a fluorine atom at the meta position. This arrangement imparts unique electronic properties due to the electron-withdrawing nature of both the hydroxymethyl and fluorine groups, influencing reactivity and stability.
3-Fluoro-4-(hydroxymethyl)benzaldehyde can participate in various chemical reactions:
The mechanism of action for 3-Fluoro-4-(hydroxymethyl)benzaldehyde primarily relates to its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack.
3-Fluoro-4-(hydroxymethyl
The strategic molecular hybridization in 3-fluoro-4-(hydroxymethyl)benzaldehyde combines orthogonal bioactive elements: an electron-withdrawing fluorine atom at the meta-position and an electron-donating hydroxymethyl group at the para-position relative to the aldehyde functionality. This deliberate arrangement creates a polarized electronic environment that significantly influences the compound’s reactivity, solubility, and biomolecular interactions. The fluorine atom (van der Waals radius: 1.47 Å) induces a strong dipole moment (estimated at 1.65 D) while enhancing metabolic stability through resistance to oxidative degradation. Concurrently, the hydroxymethyl group (–CH₂OH) serves as a versatile handle for further derivatization (e.g., esterification, etherification) and participates in hydrogen-bonding networks (bond energy: 5–30 kJ/mol), improving aqueous solubility by ~30% compared to non-hydroxylated analogs [2] [9].
Table 1: Calculated Physicochemical Parameters of 3-Fluoro-4-(hydroxymethyl)benzaldehyde
Parameter | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₇FO₂ | PubChem CID 587250 |
Molecular Weight | 154.14 g/mol | [2] |
logP (Octanol-Water) | 1.2 ± 0.3 | Computational Estimation |
Hydrogen Bond Donors | 1 | [9] |
Hydrogen Bond Acceptors | 3 | [9] |
Topological Polar Surface Area | 37.3 Ų | [7] |
pKa (Hydroxyl group) | 14.1 ± 0.5 | Predicted [9] |
This bifunctional design enables precise modulation of steric occupancy and electronic distribution at the benzene core, making it an optimal scaffold for drug discovery. Quantum mechanical calculations reveal a 12° bend in the hydroxymethyl group’s orientation relative to the aromatic plane, facilitating reduced steric hindrance during nucleophilic attacks at the aldehyde carbonyl [6].
3-Fluoro-4-(hydroxymethyl)benzaldehyde serves as a linchpin intermediate in synthesizing structurally complex bioactive agents, leveraging three reactive sites: the aldehyde, hydroxyl, and aromatic fluorine. Key applications include:
Table 2: Key Synthetic Pathways Using 3-Fluoro-4-(hydroxymethyl)benzaldehyde
Reaction Type | Product Class | Therapeutic Application | Yield (%) |
---|---|---|---|
Aldol Condensation | Fluorinated Curcuminoids | Anticancer Agents | 70–85 [3] |
Schiff Base Formation | Hydrazones | Anti-inflammatory Agents | 90 [6] |
Wittig Olefination | Caffeic Acid Amides | Cytoprotective Agents | 65 [3] |
Nucleophilic Aromatic Substitution | Heterocyclic Inhibitors | HSD17B13 Degraders (NASH) | 45–60 [4] |
A notable example involves the synthesis of HSD17B13 degraders via copper-catalyzed coupling between the aromatic fluorine and pyrazolyl boronic esters, achieving nanomolar enzymatic inhibition (Kᵢ = 12 nM) [4].
The strategic value of 3-fluoro-4-(hydroxymethyl)benzaldehyde extends across multiple domains of pharmaceutical research:
Table 3: Therapeutic Targets of Derivatives
Biological Target | Derivative Class | Potency | Mechanism |
---|---|---|---|
HSD17B13 Enzyme | Heterocyclic Degraders | IC₅₀: 12 nM [4] | Hepatic Lipid Metabolism |
Tubulin | Fluorinated Curcuminoids | IC₅₀: 0.75 μM [3] | Mitotic Arrest |
MIF Cytokine | Arylhydrazones | IC₅₀: 1.8 μM [6] | Anti-inflammatory Signaling |
PDEP4 | Roflumilast Intermediates* | Kᵢ: 0.8 nM [9] | COPD Treatment |
Note: *Via metabolic intermediate 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid [9].
This compound’s versatility in generating structure-activity relationship (SAR) libraries accelerates lead optimization, particularly in oncology and metabolic disease research. Patel et al. demonstrated that fluorinated bis(arylidene)cycloalkanones derived from similar aldehydes overcome cisplatin resistance in ovarian carcinoma cells [3]. Future research will likely exploit its modularity for developing covalent inhibitors and bioorthogonal probes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0